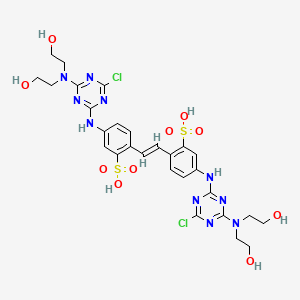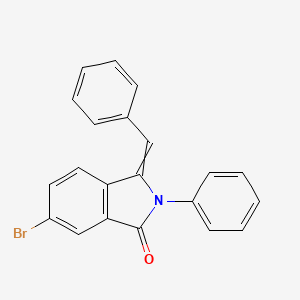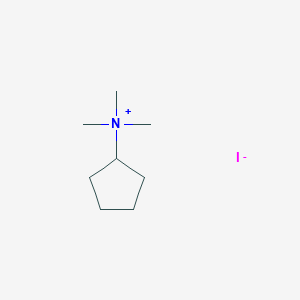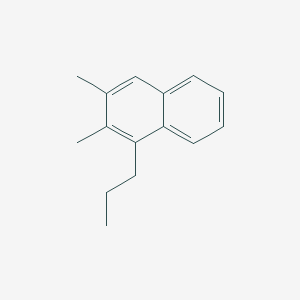![molecular formula C7H8N4 B14664996 2,4-Dimethylpyrazolo[1,5-a][1,3,5]triazine CAS No. 51043-63-1](/img/structure/B14664996.png)
2,4-Dimethylpyrazolo[1,5-a][1,3,5]triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethylpyrazolo[1,5-a][1,3,5]triazine is a heterocyclic compound that belongs to the class of pyrazolo-triazines. This compound is characterized by its unique structure, which includes a fused pyrazole and triazine ring system.
Méthodes De Préparation
The synthesis of 2,4-Dimethylpyrazolo[1,5-a][1,3,5]triazine typically involves the reaction of 5-methylpyrazole with hydrazonoyl chloride under specific conditions. The reaction is carried out in the presence of a base, such as morpholine or thiomorpholine, to facilitate the formation of the triazine ring . Industrial production methods often utilize microwave irradiation to achieve higher yields and shorter reaction times, making the process more efficient and environmentally friendly .
Analyse Des Réactions Chimiques
2,4-Dimethylpyrazolo[1,5-a][1,3,5]triazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are facilitated by the presence of electron-withdrawing groups on the triazine ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields corresponding oxides, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 2,4-Dimethylpyrazolo[1,5-a][1,3,5]triazine involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to inhibit the growth of pathogenic microorganisms by interfering with their cellular processes. The compound’s antifungal activity, for instance, is attributed to its ability to disrupt the synthesis of essential cellular components in fungi .
Comparaison Avec Des Composés Similaires
2,4-Dimethylpyrazolo[1,5-a][1,3,5]triazine can be compared with other similar compounds, such as:
Pyrazolo[5,1-c][1,2,4]triazines: These compounds also exhibit significant antifungal and antibacterial activities but differ in their structural configuration.
Triazolo[1,5-a][1,3,5]triazines: Known for their energetic properties, these compounds are used in the production of explosives and propellants.
1,3,5-Triazines: Commonly used in the production of herbicides and resins, these compounds have a simpler structure compared to this compound.
The uniqueness of this compound lies in its fused ring system, which imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
51043-63-1 |
|---|---|
Formule moléculaire |
C7H8N4 |
Poids moléculaire |
148.17 g/mol |
Nom IUPAC |
2,4-dimethylpyrazolo[1,5-a][1,3,5]triazine |
InChI |
InChI=1S/C7H8N4/c1-5-9-6(2)11-7(10-5)3-4-8-11/h3-4H,1-2H3 |
Clé InChI |
ISOJZBVLLFJSLI-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CC=NN2C(=N1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(Butylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14664921.png)
![3-(2H-Tetrazol-5-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14664923.png)


![1-{[Bis(benzyloxy)phosphoryl]oxy}pyrrolidine-2,5-dione](/img/structure/B14664935.png)




![3,3-Dimethylbicyclo[2.2.1]heptane-2,5-dione](/img/structure/B14664974.png)
![10-[(1-Azabicyclo[2.2.2]octan-3-yl)methyl]-5lambda~6~-phenothiazine-5,5(10H)-dione](/img/structure/B14664987.png)
![9,9,9a-Trimethyl-2,3,9,9a-tetrahydro[1,3]oxazolo[3,2-a]indole](/img/structure/B14665006.png)
